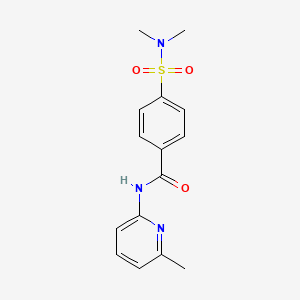
4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide” is a potent, selective, and ATP-competitive inhibitor of TGF-β RI kinase . It has a molecular weight of 287.3 and a CAS Number of 446859-33-2 . It appears as a white to off-white or yellow solid .
Physical And Chemical Properties Analysis
The compound is soluble in DMSO or methanol at a concentration of 5mg/ml . It is stable for 2 years when stored at -20°C, and stock solutions are stable for up to 6 months when stored at -20°C .Aplicaciones Científicas De Investigación
Agrochemical Industry
4-(Dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide: derivatives are utilized in the agrochemical industry primarily for crop protection. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds. They are used in formulations to protect crops from pests and diseases, enhancing yield and quality .
Pharmaceutical Development
In the pharmaceutical sector, derivatives of this compound are incorporated into active ingredients for their medicinal properties. They are found in several pharmaceutical products that have been granted market approval, and many more are undergoing clinical trials. These derivatives are explored for their potential in treating various diseases due to their unique chemical properties .
Veterinary Medicine
Similar to their use in human pharmaceuticals, these derivatives are also applied in veterinary medicine. They are part of the formulation of veterinary products, contributing to the health and well-being of animals. The compounds are used to create medications that treat or prevent diseases in animals .
Material Science
The structural characteristics of 4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide make it a valuable component in material science. Its derivatives are used in the development of new materials with specific properties, such as increased durability or enhanced performance under certain conditions .
Synthesis of Metal–Organic Frameworks (MOFs)
This compound serves as a ligand in the synthesis of metal–organic frameworks (MOFs). MOFs are used for various applications, including gas storage, separation, and catalysis. The compound’s ability to form stable complexes with metals is crucial in creating these intricate and useful structures .
Chemical Intermediate
As a chemical intermediate, 4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide is involved in the synthesis of other complex organic compounds. It is a key structural motif in the creation of various chemicals that serve different industries, ranging from agrochemicals to pharmaceuticals .
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated for their alk5 inhibitory activity . ALK5 is a type of receptor kinase involved in various cellular processes.
Mode of Action
Similar compounds have shown to inhibit alk5 phosphorylation . This suggests that 4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide might interact with its target by inhibiting its phosphorylation, thereby affecting the target’s function.
Biochemical Pathways
ALK5 is involved in the TGF-beta signaling pathway, which plays a crucial role in cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions .
Result of Action
Inhibition of alk5 could potentially result in modulation of the tgf-beta signaling pathway, which could have various effects on cellular functions such as cell growth and differentiation .
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-11-5-4-6-14(16-11)17-15(19)12-7-9-13(10-8-12)22(20,21)18(2)3/h4-10H,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKOJVMYNYIFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



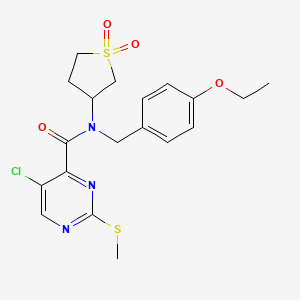

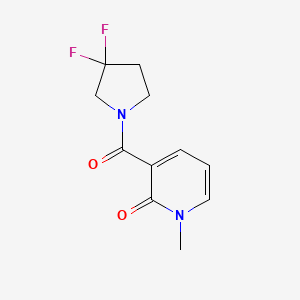

![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2934129.png)
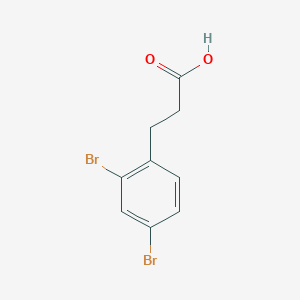


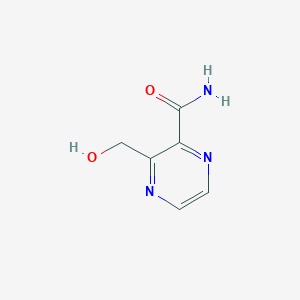
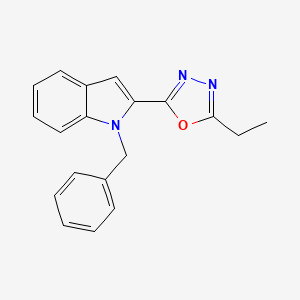

![4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2934142.png)